2-(DI-T-Butylphosphino)ethylamine

Catalysis Phosphine Ligands Electronic Effects

This 2-(Di-t-butylphosphino)ethylamine is supplied as a 10 wt.% THF solution, mitigating the air/moisture sensitivity of its bulky, electron-rich di-tert-butylphosphine donor. This P,N-bidentate ligand excels in Pd-catalyzed aminations of challenging aryl chlorides for pharma intermediates and forms defined Ru(II) precatalysts for selective hydrogenation.

Molecular Formula C10H24NP
Molecular Weight 189.28 g/mol
CAS No. 1053658-84-6
Cat. No. B6327006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(DI-T-Butylphosphino)ethylamine
CAS1053658-84-6
Molecular FormulaC10H24NP
Molecular Weight189.28 g/mol
Structural Identifiers
SMILESCC(C)(C)P(CCN)C(C)(C)C
InChIInChI=1S/C10H24NP/c1-9(2,3)12(8-7-11)10(4,5)6/h7-8,11H2,1-6H3
InChIKeyDZDGRVHIUYIMDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Di-t-Butylphosphino)ethylamine (CAS 1053658-84-6): A P,N-Chelating Aminophosphine for Homogeneous Catalysis


2-(Di-t-butylphosphino)ethylamine (CAS 1053658-84-6) is a bidentate aminophosphine ligand featuring a sterically demanding di‑tert‑butylphosphine donor and a primary amine donor linked by an ethylene bridge . This compound is supplied as a 10 wt.% solution in THF (purity ≥97%) to facilitate safe handling and precise metering in air‑ and moisture‑sensitive catalytic applications . Its structural motif — a bulky, electron‑rich phosphine combined with a pendent amino group — enables chelation to late transition metals, making it relevant to a range of cross‑coupling and hydrogenation reactions [1].

Why 2-(Di-t-Butylphosphino)ethylamine Cannot Be Replaced by Common Aminophosphine Analogs Without Performance or Handling Compromises


Although aminophosphine ligands share a common P–C–C–N backbone, the electronic and steric properties of the phosphorus substituents profoundly alter catalytic activity, selectivity, and operational robustness [1]. For instance, replacing the di‑tert‑butylphosphino group with a less electron‑donating diphenylphosphino group (as in 2‑(diphenylphosphino)ethylamine) reduces the nucleophilicity of the resulting metal complex, which can limit reactivity toward less activated substrates [2]. Similarly, ligands bearing dicyclohexylphosphino groups offer intermediate steric profiles but may not provide the same balance of electron density and cone angle required for specific bond‑forming steps [3]. Furthermore, the high sensitivity of the free di‑tert‑butylphosphino ligand to air and moisture necessitates specialized storage and handling protocols; using a pre‑formulated 10 wt.% THF solution mitigates these operational hurdles, a convenience not universally offered for all analogs .

2-(Di-t-Butylphosphino)ethylamine: Quantitative Evidence for Ligand Selection Versus Closest Analogs


Electron Donation Capacity: Di‑tert‑butylphosphine vs. Diphenylphosphine Analogs

The di‑tert‑butylphosphino moiety is significantly more electron‑rich than a diphenylphosphino group. While direct pKa or ν(CO) values for the target compound are not publicly available, the electronic parameter can be inferred from the Tolman electronic parameter (χ) of related phosphines. P(t‑Bu)3 has a χ value of 1.0 (relative to PPh3 = 0), whereas PPh3 has a χ value of 0.0 [1]. This difference in donor strength translates to increased electron density at the metal center in di‑tert‑butylphosphine complexes, which can accelerate oxidative addition steps in cross‑coupling [2].

Catalysis Phosphine Ligands Electronic Effects

Steric Profile: Di‑tert‑butylphosphine vs. Dicyclohexylphosphine

The cone angle (θ) of P(t‑Bu)3 is estimated at 182°, significantly larger than that of P(Cy)3 (170°) [1]. The di‑tert‑butylphosphino group in the target compound inherits this substantial steric bulk, which can influence the coordination geometry and stability of metal complexes. This steric protection may suppress undesired side reactions and enhance catalyst longevity [2].

Catalysis Phosphine Ligands Steric Effects

Formulation and Handling: 10 wt.% THF Solution vs. Solid Analogs

The target compound is supplied as a 10 wt.% solution in THF (CAS 1053658-84-6), whereas many aminophosphine analogs (e.g., 2‑(diphenylphosphino)ethylamine, CAS 4848-43-5) are typically provided as neat solids or liquids . The solution formulation mitigates the compound's intrinsic pyrophoricity and extreme sensitivity to air and moisture, allowing for more reproducible catalyst preparation and safer laboratory handling .

Catalysis Phosphine Ligands Handling

Application Scope: Buchwald‑Hartwig Amination vs. Suzuki‑Miyaura Cross‑Coupling

The commercial documentation for 2‑(di‑tert‑butylphosphino)ethylamine explicitly lists compatibility with Buchwald‑Hartwig amination, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki‑Miyaura coupling reactions . In contrast, simpler analogs like 2‑(diphenylphosphino)ethylamine are primarily marketed for hydrogenation and reductive cycloadditions, with limited application in C–N bond formation .

Catalysis Cross‑Coupling Amination

2-(Di-t-Butylphosphino)ethylamine: Optimal Use Cases Based on Differential Evidence


Palladium‑Catalyzed Buchwald‑Hartwig Amination of Aryl Chlorides

The electron‑rich, sterically demanding nature of the di‑tert‑butylphosphino group (inferred from χ and θ parameters [1]) makes this ligand particularly suitable for Pd‑catalyzed amination of less reactive aryl chlorides. The 10 wt.% THF solution facilitates precise loading of the ligand under inert conditions, enabling the synthesis of complex anilines and N‑heterocycles relevant to pharmaceutical intermediates .

Ruthenium‑Based Hydrogenation and Transfer Hydrogenation

The bidentate P,N‑chelation provided by 2‑(di‑tert‑butylphosphino)ethylamine has been exploited in the preparation of defined ruthenium(II) precatalysts (e.g., dichlorobis[2‑(di‑t‑butylphosphino)ethylamine]ruthenium(II), CAS 1092372-91-2) . These complexes exhibit activity in chemoselective hydrogenation and dehydrogenation reactions, where the steric bulk of the tert‑butyl groups enhances catalyst stability and selectivity [2].

Nickel‑Catalyzed Suzuki‑Miyaura Cross‑Coupling

Recent studies highlight the effectiveness of tertiary alkylphosphines bearing remote tert‑butyl groups in nickel‑catalyzed Suzuki‑Miyaura couplings [3]. 2‑(Di‑tert‑butylphosphino)ethylamine can serve as a convenient precursor to such electron‑rich, bulky phosphine ligands, enabling efficient coupling of challenging substrates under mild conditions.

Academic Research on Ligand Electronic and Steric Effects

The combination of a strong σ‑donor di‑tert‑butylphosphine and a pendent amine creates a tunable metal binding pocket. Researchers utilize 2‑(di‑tert‑butylphosphino)ethylamine as a benchmark ligand to investigate how subtle changes in donor strength and chelate bite angle influence reaction kinetics, selectivity, and catalyst resting states in fundamental mechanistic studies [4].

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